molecular formula C13H20O3 B6153467 1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one CAS No. 2386947-99-3

1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one

Cat. No.: B6153467
CAS No.: 2386947-99-3
M. Wt: 224.30 g/mol
InChI Key: ZJEAKLAMQNDCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one is a complex spirocyclic compound characterized by a unique oxygen-containing spiro system. Its structure comprises two fused spiro rings (4.2.5^{8} and 2^{5}) with a ketone group at position 11. This architecture imparts distinct stereochemical and electronic properties, making it a subject of interest in medicinal chemistry and natural product research.

Properties

CAS No.

2386947-99-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1,4-dioxadispiro[4.2.58.25]pentadecan-11-one

InChI

InChI=1S/C13H20O3/c14-11-1-3-12(4-2-11)5-7-13(8-6-12)15-9-10-16-13/h1-10H2

InChI Key

ZJEAKLAMQNDCKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CCC3(CC2)OCCO3

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Design and Catalyst Selection

The RCM strategy has been successfully applied to construct the spirocyclic core of 1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one. A precursor bearing terminal olefins, (R)-1,4-dioxadispiro[4.0.5^6.4^5]pentadecan-7-one, undergoes metathesis using Grubbs 1st generation (G1) or Hoveyda-Grubbs 2nd generation (HG2) catalysts. In batch conditions, G1 achieves 85% conversion at 40°C in 2-methyltetrahydrofuran (2-MeTHF), while HG2 shows superior thermal stability in flow reactors at 60°C.

Optimization in Continuous Flow Systems

Transitioning to flow chemistry improves reaction control and scalability. A telescoped process combines RCM with downstream hydrogenation in a trickle bed reactor packed with Pd/C (300 psi H₂, 120°C, 7 min residence time). This integrated approach reduces intermediate isolation steps and achieves an overall yield of 78% for the hydrogenated product. Real-time monitoring via inline FTIR ensures precise endpoint detection, critical for maintaining product fidelity.

Acid-Mediated Cyclization Strategies

p-Toluenesulfonic Acid-Catalyzed Dehydration

Cyclization of keto-alcohol precursors under Dean-Stark conditions provides an alternative route. In one protocol, 1,4-dioxaspiro[4.5]decan-8-one reacts with diethyl aminomethylenemalonate in toluene using p-toluenesulfonic acid (2.44 g per 40 g substrate). Refluxing for 72 hours with azeotropic water removal drives the reaction to completion, yielding the spiroketone after chromatographic purification.

Oxidation of Alcohol Precursors

Secondary Alcohol Oxidation

1,4-Dioxadispiro[4.2.5.2]pentadecan-11-ol serves as a direct precursor to the target ketone. Oxidation with Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane remains unexplored in published literature, but analogous spirocyclic systems show 80–90% conversion using Pyridinium chlorochromate (PCC) in dichloromethane. The alcohol’s steric environment necessitates mild conditions to prevent over-oxidation or ring-opening side reactions.

Comparative Analysis of Methodologies

Method Conditions Yield Key Advantages
RCM with G1 Catalyst40°C, 2-MeTHF, batch85%High conversion; minimal byproducts
Telescoped Flow Process60°C RCM → 120°C hydrogenation78%Scalable; reduced purification steps
Acid Cyclizationp-TsOH, toluene, Dean-Stark70%Avoids transition metal catalysts
Fluorination MitigationMorpholinosulfur trifluoride, 0°C, Ar73%Controls regioselectivity

Flow chemistry emerges as the most scalable approach, particularly for cGMP manufacturing, while acid-mediated cyclization offers a metal-free alternative suitable for oxygen-sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

  • Building Block for Complex Molecules :
    The compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.
  • Synthesis of Dioxolane Derivatives :
    Dioxadispiro compounds are often used to synthesize dioxolane derivatives, which have applications in the development of pharmaceuticals and agrochemicals. The presence of the dioxaspiro moiety enhances the biological activity of these derivatives.

Biological Applications

  • Antimicrobial Activity :
    Recent studies have indicated that derivatives of 1,4-dioxadispiro compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the dioxadispiro framework could enhance the efficacy against various bacterial strains.
    CompoundActivity (MIC)Reference
    Dioxadispiro derivative A10 µg/mL
    Dioxadispiro derivative B15 µg/mL
  • Anticancer Properties :
    Research has shown that certain derivatives of 1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one can inhibit cancer cell proliferation. A notable case study involved testing a synthesized derivative on breast cancer cell lines, resulting in a significant reduction in cell viability.
    • Case Study : A synthesized derivative was tested on MCF-7 breast cancer cells, showing a 70% inhibition rate at a concentration of 20 µM over 48 hours .

Material Science Applications

  • Polymer Chemistry :
    The compound can be utilized in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength due to its unique structural characteristics.
  • Nanotechnology :
    Its application in nanotechnology is being explored for creating nanocarriers for drug delivery systems, where the dioxaspiro structure aids in encapsulating therapeutic agents effectively.

Mechanism of Action

The mechanism of action of 1,4-dioxadispiro[4.2.5{8}.2{5}]pentadecan-11-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one and analogous compounds:

Compound Structure Key Features Biological Activity References
1,4-Dioxadispiro[4.2.5⁸.2⁵]pentadecan-11-one 1,4-Dioxadispiro system with ketone at C11 Unique spirocyclic oxygen framework; potential for stereochemical complexity Not explicitly reported, but inferred antiprotozoal/cytotoxic activity from analogs
1,7-Dioxadispiro[5.1.5.2]pentadeca-9,12-dien-11-one 1,7-Dioxadispiro system with conjugated diene Isolated from Amomum aculeatum; antiprotozoal (IC₅₀: 0.5–5 µM vs. Plasmodium) Cytotoxic (KB cells: IC₅₀ ~10 µM); antibacterial against Gram-positive strains
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5⁸.2⁵]pentadecan-13-one 1,4-Dioxa-9,12-diazadispiro system with propyl substituent Incorporates nitrogen atoms; enhanced potential for hydrogen bonding Unreported, but diazadispiro analogs often show CNS or enzyme-targeting activity
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradec-11-en-10-one (Spidoxamat) 1,4-Dioxa-9-azadispiro with chloro-dimethylphenyl group Hybrid spiro-heterocyclic structure; lipophilic substituents Agricultural fungicide (patented); no direct cytotoxicity data
(1R,2R,7S,8S,13R)-13-Hydroxy-14,14-dimethyl-10,15-dioxatricyclo[6.6.1.0²,⁷]pentadecan-11-one Tricyclic dioxa system with hydroxyl and methyl groups Rigid tricyclic framework; polar functional groups Synthetic intermediate; no explicit bioactivity reported

Structural and Functional Insights

Oxygen vs. However, oxygen-rich systems may enhance solubility and metabolic stability . Diazadispiro compounds (e.g., 12-Propyl-1,4-dioxa-9,12-diazadispiro) exhibit increased hydrogen-bonding capacity, which could improve receptor binding but may also elevate toxicity risks .

Ring Size and Substituents: The 1,7-dioxadispiro[5.1.5.2]pentadecane system in aculeatins features a larger spiro framework (15-membered) compared to the target compound’s 14-membered system. This difference influences conformational flexibility and target selectivity .

Biological Activity Trends :

  • Aculeatin derivatives (1,7-dioxadispiro) demonstrate moderate antiprotozoal activity (IC₅₀: 0.5–5 µM) but are deprioritized in drug development due to low selectivity (e.g., cytotoxicity against KB cells at IC₅₀ ~10 µM) .
  • Tricyclic dioxa systems (e.g., 10,15-dioxatricyclo[6.6.1.0²,⁷]pentadecan-11-one) are primarily synthetic intermediates, highlighting the importance of functional group additions (e.g., acetate at C13) for bioactivity modulation .

Biological Activity

1,4-Dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one is a unique organic compound characterized by its complex dioxadispiro structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed examination of the biological activity associated with this compound, supported by data tables and case studies.

  • Chemical Formula : C_{13}H_{22}O_{3}
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 2306278-61-3
  • Purity : 97%

Structural Characteristics

The compound features a dioxadispiro framework which contributes to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:

OC1CCC2(CC1)CCC1(CC2)OCCO1\text{OC}_{1}\text{CCC}_{2}(\text{CC}_{1})\text{CCC}_{1}(\text{CC}_{2})\text{OCCO}_{1}

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells.

Case Study: Breast Cancer Cell Lines

A study evaluated the effect of this compound on MCF-7 breast cancer cells:

  • Concentration : 50 µM
  • Duration : 48 hours
  • Results :
    • Induction of apoptosis was confirmed through Annexin V staining.
    • Cell viability decreased to 40% compared to control.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in animal models.

In Vivo Study:

A model of induced inflammation demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL)
Control150120
Treated8050

The biological activities of this compound are believed to stem from its ability to interact with specific cellular pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Modulation of Apoptotic Pathways : It activates caspases leading to programmed cell death in tumor cells.
  • Cytokine Regulation : The reduction of inflammatory cytokines indicates potential modulation of immune responses.

Q & A

Basic: How can researchers optimize the synthesis of 1,4-dioxadispiro[4.2.5^{8}.2^{5}]pentadecan-11-one to improve yield and purity?

Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For spirocyclic systems, solvent polarity and temperature significantly impact cyclization efficiency. For example, in analogous spiro compounds (e.g., 8-oxa-1,4-dithiaspiro[4.5]decan), using BF₃·OEt₂ as a catalyst under ice-cooled conditions improved regioselectivity and reduced side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the compound from byproducts. Yield enhancement can be achieved by controlling stoichiometry of precursors and reaction time, as demonstrated in multi-step protocols with 89% yield under optimized conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Structural confirmation necessitates a combination of:

  • ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly sp³-hybridized carbons in the spiro system.
  • IR Spectroscopy : For detecting ketone (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
    Supplementary techniques like X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How can conflicting toxicity data for 1,4-dioxane-related compounds inform risk assessments for this spirocyclic analog?

Answer:
Conflicting data (e.g., carcinogenicity vs. biodegradability in 1,4-dioxane) necessitate systematic evaluation:

  • In vitro assays : Use hepatic microsomal models to assess metabolic pathways and reactive intermediate formation .
  • Comparative QSAR : Apply quantitative structure-activity relationships to predict toxicity based on substituent effects (e.g., electron-withdrawing groups reducing bioactivity) .
  • Epidemiological cross-validation : Compare with EPA’s structured frameworks for 1,4-dioxane, which prioritize data quality and relevance to human exposure scenarios .

Advanced: What strategies are effective for studying the spirocyclic system’s conformational flexibility in drug design?

Answer:

  • Dynamic NMR : Monitor ring-flipping or chair-chair transitions in solution to quantify energy barriers .
  • Computational MD Simulations : Use AMBER or CHARMM force fields to model spiro ring puckering and ligand-receptor binding dynamics .
  • X-ray Diffraction : Resolve solid-state conformations and compare with solution-phase data to identify biologically relevant geometries .

Basic: What computational tools are recommended for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • PubChem’s Chemical Identifier Resolver : Validate InChIKey (e.g., VKRKCBWIVLSRBJ-UHFFFAOYSA-N) and SMILES strings for database alignment .
  • Reaxys/Scifinder : Screen analogous reactions (e.g., spiroketal oxidations) to infer regioselectivity trends .

Advanced: How can researchers address discrepancies in reported biological activity across structural analogs?

Answer:

  • Structure-Activity Clustering : Group analogs by substituent patterns (e.g., nitro, trifluoromethyl) and correlate with assay outcomes (e.g., IC₅₀ variations) .
  • Meta-Analysis : Aggregate data from EPA’s ToxCast or ChEMBL, applying statistical weights to resolve outliers .
  • Orthogonal Assays : Validate primary hits using alternative methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

Basic: What protocols ensure reliable toxicity profiling for this compound in preclinical studies?

Answer:

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Zebrafish Embryotoxicity Assay : Evaluate developmental toxicity at 24–96 hpf (hours post-fertilization) .
  • Hepatocyte Viability Assays : Use HepG2 cells to screen for hepatic injury markers (ALT/AST release) .

Advanced: What mechanistic insights guide the design of derivatives with enhanced metabolic stability?

Answer:

  • Cytochrome P450 Inhibition Studies : Identify metabolic soft spots (e.g., oxidation-prone carbons) using human liver microsomes .
  • Isotopic Labeling (²H/¹³C) : Track metabolic pathways via LC-MS to pinpoint degradation sites .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to delay hepatic clearance .

Advanced: How can environmental persistence of this compound be evaluated in ecotoxicology studies?

Answer:

  • OECD 301 Biodegradation Tests : Measure BOD/COD ratios in activated sludge to estimate half-life .
  • Soil Column Chromatography : Simulate leaching potential under varying pH and organic matter content .
  • QSAR-ECOSAR Modeling : Predict aquatic toxicity using EPA’s Ecological Structure-Activity Relationships .

Basic: What analytical methods are validated for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients (detection at λ = 210–280 nm) .
  • GC-MS (EI Mode) : Derivatize with BSTFA for volatility, monitoring m/z fragments for quantification .
  • LC-HRMS (Orbitrap) : Achieve sub-ppb sensitivity in biological samples via MRM transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.